molecular formula C5H7BF2N2O2 B13452635 (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid

(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13452635
M. Wt: 175.93 g/mol
InChI Key: OBOQWVGNAMHGNT-UHFFFAOYSA-N
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Description

(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The presence of both difluoromethyl and boronic acid groups makes it a valuable compound for various chemical transformations, particularly in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction of the difluoromethyl group can lead to the formation of difluoromethylated derivatives .

Scientific Research Applications

(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein interactions. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (4-Fluorophenyl)boronic acid
  • (4-Methylphenyl)boronic acid

Uniqueness

(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the difluoromethyl and boronic acid groups. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications. Compared to other boronic acids, it offers enhanced chemical properties and versatility in synthetic chemistry .

Properties

Molecular Formula

C5H7BF2N2O2

Molecular Weight

175.93 g/mol

IUPAC Name

[5-(difluoromethyl)-1-methylpyrazol-4-yl]boronic acid

InChI

InChI=1S/C5H7BF2N2O2/c1-10-4(5(7)8)3(2-9-10)6(11)12/h2,5,11-12H,1H3

InChI Key

OBOQWVGNAMHGNT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=C1)C)C(F)F)(O)O

Origin of Product

United States

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